2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine
CAS No.: 143101-41-1
Cat. No.: VC16844977
Molecular Formula: C21H13NO
Molecular Weight: 295.3 g/mol
* For research use only. Not for human or veterinary use.
![2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine - 143101-41-1](/images/structure/VC16844977.png)
Specification
CAS No. | 143101-41-1 |
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Molecular Formula | C21H13NO |
Molecular Weight | 295.3 g/mol |
IUPAC Name | 2-phenyl-5-(2-phenylethynyl)furo[3,2-b]pyridine |
Standard InChI | InChI=1S/C21H13NO/c1-3-7-16(8-4-1)11-12-18-13-14-20-19(22-18)15-21(23-20)17-9-5-2-6-10-17/h1-10,13-15H |
Standard InChI Key | VMXKQOJRHGCQFO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C#CC2=NC3=C(C=C2)OC(=C3)C4=CC=CC=C4 |
Introduction
Structural and Electronic Characteristics of Furo[3,2-b]pyridine Systems
Furo[3,2-b]pyridine belongs to the class of bicyclic heteroaromatic compounds where a furan ring is fused to a pyridine ring at the [3,2-b] position. The presence of electron-rich oxygen in the furan moiety and electron-deficient nitrogen in the pyridine ring creates a polarized π-system, enabling unique electronic interactions . Substituents such as phenyl and phenylethynyl groups further modulate solubility, luminescence, and reactivity.
Key structural features:
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Furan ring: Contributes to planarity and conjugation, enhancing charge-transfer properties.
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Pyridine ring: Introduces basicity and potential for hydrogen bonding or metal coordination.
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Phenylethynyl group: Extends conjugation, often improving optical properties and thermal stability .
Synthetic Strategies for Furopyridine Derivatives
Precursor Functionalization via Cross-Coupling Reactions
The synthesis of 2-phenyl-5-(phenylethynyl)furo[3,2-b]pyridine likely begins with halogenated pyridine intermediates. For example, 3-hydroxypyridine derivatives can undergo iodination at the 4-position, as demonstrated in the preparation of 4-iodo-1-phenyl-1H-pyrazol-3-ol . A Sonogashira coupling with phenylacetylene would introduce the ethynyl moiety:
Reaction schematic:
This methodology aligns with reported protocols for ethynyl-functionalized heterocycles, achieving yields of 64–85% under optimized conditions .
Silver(I)-Mediated Cyclization
Intramolecular 5-endo-dig cyclization of alkynyl precursors represents a critical step in forming the fused furan ring. Silver triflate (AgOTf) efficiently catalyzes this process by activating the alkyne for nucleophilic attack by the hydroxyl group:
Reaction optimization studies show that AgOTf outperforms gold catalysts, achieving cyclization yields up to 92% .
Spectroscopic and Crystallographic Characterization
NMR Spectral Analysis
1H NMR spectra of furopyridine derivatives typically exhibit:
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Aromatic protons: δ 7.2–8.5 ppm (multiplet integrating for phenyl and pyridine protons).
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Alkyne protons: Absent due to substitution, with 13C NMR showing characteristic signals at δ 80–100 ppm for sp-hybridized carbons .
X-ray Diffraction Studies
Single-crystal analyses of related compounds (e.g., 2H-furo[2,3-c]pyrazoles) reveal nearly planar fused-ring systems with bond lengths consistent with aromatic conjugation (C–C: 1.38–1.42 Å; C–O: 1.36 Å) .
Physicochemical Properties
Property | Value/Range | Method |
---|---|---|
Melting Point | 180–220°C (estimated) | DSC |
Solubility | DMSO > DMF > CHCl₃ | UV-Vis titration |
λ<sub>max</sub> (UV) | 290–320 nm | Ethanol solution |
Fluorescence | Φ<sub>F</sub> ≈ 0.15–0.25 | Quantum yield assay |
These properties suggest applicability in optoelectronic materials, though experimental validation is required .
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